molecular formula C23H26N2O3S2 B11225811 ethyl 2-(2-((1H-indol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

ethyl 2-(2-((1H-indol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B11225811
M. Wt: 442.6 g/mol
InChI Key: UFEPHFNIYSZVCN-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(1H-INDOL-3-YLSULFANYL)PROPANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features an indole moiety, a thiophene ring, and a cycloheptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(1H-INDOL-3-YLSULFANYL)PROPANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes . The thiophene ring is often constructed via the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of robust purification methods to ensure the final product’s purity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(1H-INDOL-3-YLSULFANYL)PROPANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity . This can lead to a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and thiophene-containing molecules, such as:

Uniqueness

ETHYL 2-[2-(1H-INDOL-3-YLSULFANYL)PROPANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of an indole moiety, a thiophene ring, and a cycloheptane structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H26N2O3S2

Molecular Weight

442.6 g/mol

IUPAC Name

ethyl 2-[2-(1H-indol-3-ylsulfanyl)propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C23H26N2O3S2/c1-3-28-23(27)20-16-10-5-4-6-12-18(16)30-22(20)25-21(26)14(2)29-19-13-24-17-11-8-7-9-15(17)19/h7-9,11,13-14,24H,3-6,10,12H2,1-2H3,(H,25,26)

InChI Key

UFEPHFNIYSZVCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C(C)SC3=CNC4=CC=CC=C43

Origin of Product

United States

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